![molecular formula C26H21N3O5 B2592180 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 877657-01-7](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a tolyl group, a benzofuro group, a pyrimidinone group, and an acetamide group . The tolyl group is a functional group related to toluene and is considered nonpolar and hydrophobic . The benzofuro group is a fused aromatic ring system that is part of a larger class of compounds known as furans. The pyrimidinone group is a heterocyclic aromatic organic compound similar to pyrimidine, and the acetamide group is a functional group derived from acetic acid.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tolyl group, for example, can participate in various reactions including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the tolyl group would likely make the compound nonpolar and hydrophobic .Applications De Recherche Scientifique
Anticancer Research
A study focused on the synthesis and in vitro cytotoxic activity of certain acetamide derivatives, including compounds structurally similar to the specified chemical, demonstrated notable anticancer properties. One compound, with structural similarities, showed significant cancer cell growth inhibition against various cancer cell lines, indicating its potential as an anticancer agent (Al-Sanea et al., 2020).
Radiopharmaceutical Applications
Research on a series of phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the queried compound, demonstrated their application in radioligand imaging using positron emission tomography. These compounds were synthesized for potential use in imaging the translocator protein, an important marker in various diseases (Dollé et al., 2008).
Anti-Inflammatory and Analgesic Research
Several novel compounds derived from visnaginone and khellinone, structurally related to the specified acetamide, were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed significant activity as cyclooxygenase inhibitors and exhibited considerable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Bioequivalence Studies
A bioequivalence study investigated a compound closely related to the specified chemical. This study assessed the pharmacokinetic parameters of different formulations, contributing to the understanding of its bioequivalence and potential therapeutic applications (Annunziato & di Renzo, 1993).
Antimicrobial Research
Another study synthesized various pyrimidinone and oxazinone derivatives fused with thiophene rings, which are structurally akin to the queried compound. These derivatives displayed significant antimicrobial activity, making them potential candidates for treating microbial infections (Hossan et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-(p-tolyl)benzo[b]furan-4,5-dione with 3-methoxybenzoyl chloride followed by cyclization with guanidine hydrochloride.", "Starting Materials": [ "2-amino-3-(p-tolyl)benzo[b]furan-4,5-dione", "3-methoxybenzoyl chloride", "guanidine hydrochloride" ], "Reaction": [ "Step 1: 2-amino-3-(p-tolyl)benzo[b]furan-4,5-dione is reacted with 3-methoxybenzoyl chloride in the presence of triethylamine and dichloromethane to form 2-(3-methoxybenzoylamino)-3-(p-tolyl)benzo[b]furan-4,5-dione.", "Step 2: The product from step 1 is then reacted with guanidine hydrochloride in the presence of ethanol to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide." ] } | |
Numéro CAS |
877657-01-7 |
Formule moléculaire |
C26H21N3O5 |
Poids moléculaire |
455.47 |
Nom IUPAC |
N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H21N3O5/c1-16-10-12-18(13-11-16)29-25(31)24-23(20-8-3-4-9-21(20)34-24)28(26(29)32)15-22(30)27-17-6-5-7-19(14-17)33-2/h3-14H,15H2,1-2H3,(H,27,30) |
Clé InChI |
ZLBFMLFBIPWNQP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


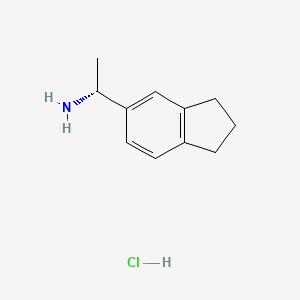
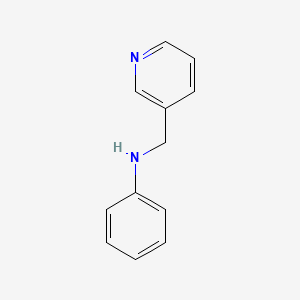
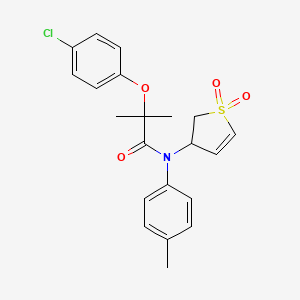

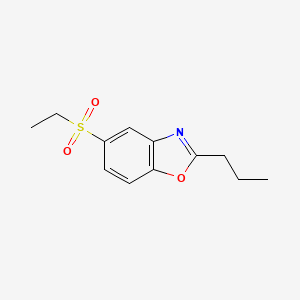
![(Z)-2-Cyano-3-[2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2592111.png)
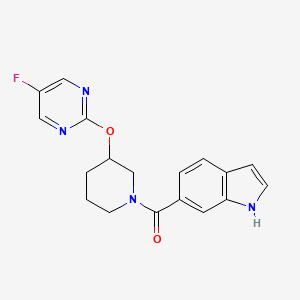
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2592113.png)
![3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea](/img/structure/B2592116.png)
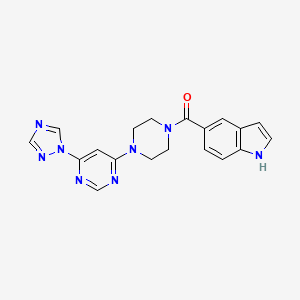
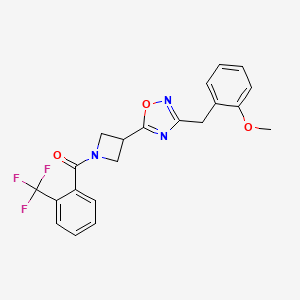
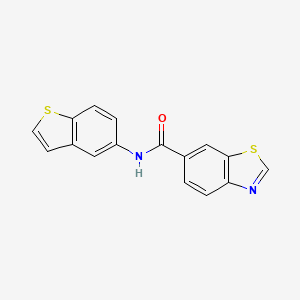
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2592120.png)
